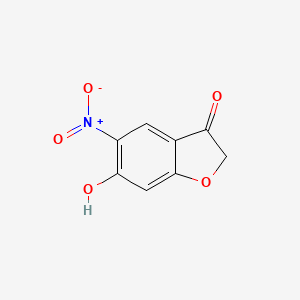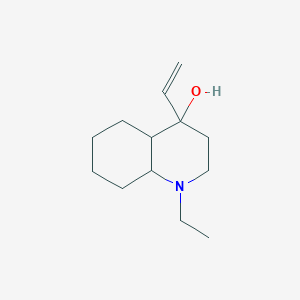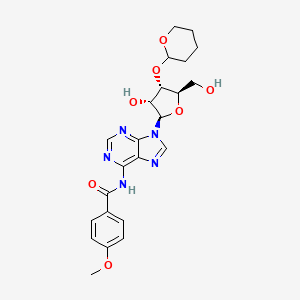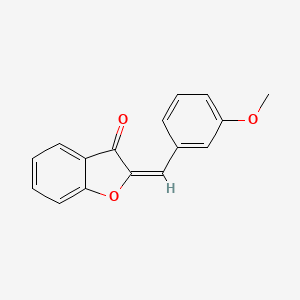
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that combines an amino group, a methyl group, and a phenyl-pyrazole moiety attached to a benzamide backbone. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide Backbone: The benzamide backbone can be synthesized by reacting aniline with a carboxylic acid derivative such as benzoyl chloride or benzoic anhydride.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide backbone. This can be achieved through a nucleophilic substitution reaction, where the amino group of the pyrazole reacts with the carbonyl group of the benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
科学研究应用
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with similar structural features.
N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.
2-Amino-5-phenylpyrazole: A pyrazole derivative with an amino group and a phenyl group.
Uniqueness
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88277-67-2 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC 名称 |
2-amino-N-methyl-N-(2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H16N4O/c1-20(17(22)14-9-5-6-10-15(14)18)16-11-12-19-21(16)13-7-3-2-4-8-13/h2-12H,18H2,1H3 |
InChI 键 |
BAVBSLXHNFGYKL-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)





![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)




